BACE1 Inhibition: Cassiaside vs. Emodin and Cassia-Derived Glycosides
Cassiaside demonstrates quantifiable mixed-type inhibition against recombinant human BACE1 with an IC50 value of 4.45 μM and a Ki value of 9.85 μM [1]. In contrast, the structurally related anthraquinone emodin, which is also derived from Cassia obtusifolia seeds and evaluated in the same study, exhibits an IC50 of 11.99 μM against BACE1 [1]. The 2.7-fold difference in IC50 between Cassiaside and emodin highlights that the naphthopyrone glycoside scaffold confers enhanced BACE1 inhibitory capacity relative to this anthraquinone comparator within an identical assay system.
| Evidence Dimension | BACE1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.45 μM; Ki = 9.85 μM |
| Comparator Or Baseline | Emodin: IC50 = 11.99 μM |
| Quantified Difference | Cassiaside is 2.7-fold more potent than emodin (IC50 ratio: 11.99 / 4.45 ≈ 2.7) |
| Conditions | Recombinant human BACE1 enzyme assay; fluorescence-based method; data sourced from same study |
Why This Matters
This assay-defined potency differential against a clinically relevant Alzheimer's disease target provides a quantitative basis for selecting Cassiaside over emodin in BACE1-focused drug discovery campaigns and for reducing required compound quantities in screening workflows.
- [1] Jung HA, Ali MY, Jung HJ, Jeong HO, Chung HY, Choi JS. Inhibitory activities of major anthraquinones and other constituents from Cassia obtusifolia against β-secretase and cholinesterases. J Ethnopharmacol. 2016;191:152-160. View Source
